molecular formula C9H9NO B8302916 1-(4-Amino-phenyl)-2-propyn-1-ol

1-(4-Amino-phenyl)-2-propyn-1-ol

Cat. No.: B8302916
M. Wt: 147.17 g/mol
InChI Key: VYAJTMNLGWASOE-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-propyn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with an amino group at the para position. Its structure combines a terminal alkyne (-C≡CH) and a hydroxyl group (-OH) on adjacent carbons, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(4-aminophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H,10H2

InChI Key

VYAJTMNLGWASOE-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Propargyl Alcohol Derivatives

Propargyl alcohol derivatives share the core -C≡C-CH2OH motif but differ in substituents. Key analogues include:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties
1-(4-Amino-phenyl)-2-propyn-1-ol C9H9NO 4-Aminophenyl, -OH, -C≡CH Receptor antagonism , synthetic intermediate
1-(2-Thienyl)-2-propyn-1-ol C7H6OS 2-Thienyl ring, -OH, -C≡CH Intermediate in heterocyclic synthesis
1-(4,5-Diphenylpyrrol-2-yl)-2-propyn-1-ol C20H17NO Diphenylpyrrole, -OH, -C≡CH Favorsky reaction product, red crystals (m.p. 56°C)
2-Propyn-1-ol (Propargyl alcohol) C3H4O Parent compound (-OH, -C≡CH) Industrial solvent, flammable (FP 34°C)

Structural Insights :

  • Aromatic Substitution: The 4-aminophenyl group in the target compound enhances electron density, improving nucleophilic reactivity compared to thienyl or simple phenyl substituents .
  • Steric Effects : Bulky substituents (e.g., diphenylpyrrole in ) reduce solubility but increase thermal stability (higher melting points).

Amino-Substituted Propanol Derivatives

Compounds with amino and aryl groups on adjacent carbons exhibit distinct pharmacological profiles:

Compound Name Molecular Formula Key Features Applications
2-Amino-1-(4-fluorophenyl)propan-1-ol C9H12FNO 4-Fluorophenyl, secondary alcohol Potential CNS activity
(S)-2-Amino-1,1-diphenylpropan-1-ol C15H17NO Chiral center, diphenyl groups Research in enantioselective synthesis
1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid C14H20N3O2 Bifunctional (amino, carboxylic acid) Peptide mimetics

Functional Group Impact :

  • Fluorine Substitution: The 4-fluorophenyl group in increases metabolic stability compared to the amino group in the target compound.
  • Chirality : The (S)-enantiomer in highlights stereochemical influences on biological activity, a factor less explored in the achiral target compound.

Physicochemical Properties

Property This compound 1-(2-Thienyl)-2-propyn-1-ol Propargyl Alcohol
Molecular Weight 147.18 g/mol 138.18 g/mol 56.06 g/mol
Water Solubility Moderate (amino group enhances) Low (thienyl hydrophobic) High
Flash Point Not reported Not reported 34°C

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